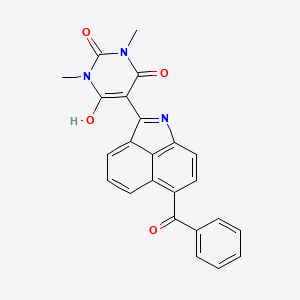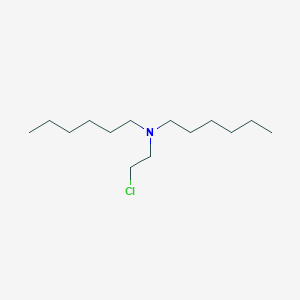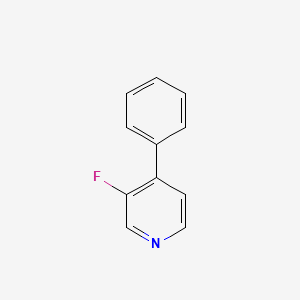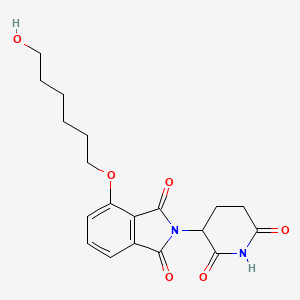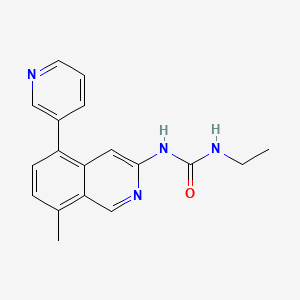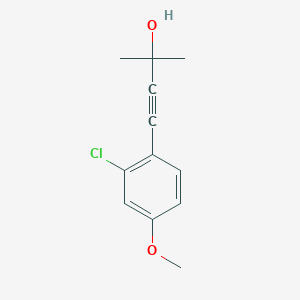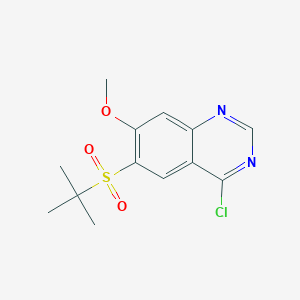
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a tert-butylsulfonyl group at the 6th position, a chlorine atom at the 4th position, and a methoxy group at the 7th position of the quinazoline ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline typically involves multi-step organic reactions
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tert-butylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Methoxylation and Demethoxylation: The methoxy group can be involved in demethylation reactions to form hydroxyl derivatives or further methoxylation to introduce additional methoxy groups.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation, lithium aluminum hydride for reduction).
Scientific Research Applications
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tert-butylsulfonyl group can enhance the compound’s binding affinity and selectivity, while the chloro and methoxy groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline include other quinazoline derivatives with different substituents. For example:
4-Chloroquinazoline: Lacks the tert-butylsulfonyl and methoxy groups, resulting in different chemical and biological properties.
6-Methoxyquinazoline: Lacks the tert-butylsulfonyl and chloro groups, which can affect its reactivity and applications.
4-Chloro-6-methoxyquinazoline: Lacks the tert-butylsulfonyl group, which can influence its binding affinity and selectivity in biological systems.
The presence of the tert-butylsulfonyl group in this compound imparts unique properties, such as increased stability and enhanced binding interactions, making it distinct from other quinazoline derivatives.
Properties
Molecular Formula |
C13H15ClN2O3S |
|---|---|
Molecular Weight |
314.79 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-4-chloro-7-methoxyquinazoline |
InChI |
InChI=1S/C13H15ClN2O3S/c1-13(2,3)20(17,18)11-5-8-9(6-10(11)19-4)15-7-16-12(8)14/h5-7H,1-4H3 |
InChI Key |
SRCGLNSSSINORI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


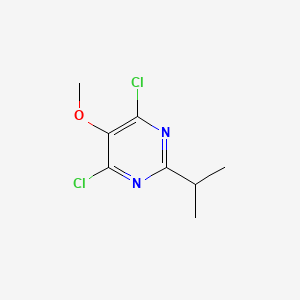

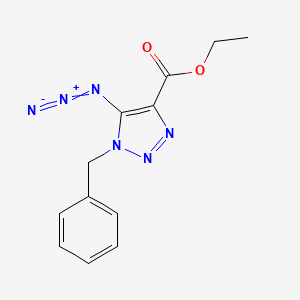
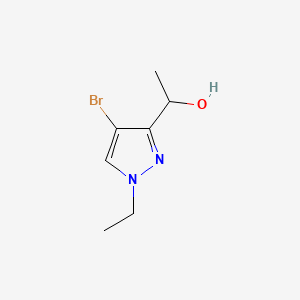
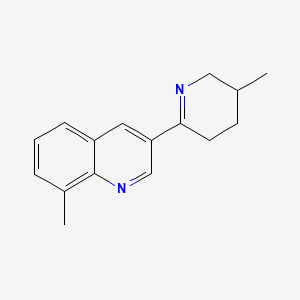
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
